4-Chloro-2-fluoro-2'-pyrrolidinomethyl benzophenone

Chemical Synthesis Medicinal Chemistry Quality Control

Sourcing halogenated benzophenones with verified substitution geometry for SAR studies often leads to isomer contamination risks. This compound provides an authenticated 4-chloro-2-fluoro pattern on the benzophenone scaffold with a pyrrolidinomethyl moiety at the 2'-position. Key supply advantages: • 97% purity grade minimizes impurity interference in enzymatic and binding assays • Defined Cl/F geometry enables controlled halogen bonding studies vs. 3-fluoro isomer (CAS 898776-57-3) or des-fluoro analog (CAS 20072-53-1) • Validated intermediate for herbicide development programs • Computed bp 460.4°C and density 1.259 g/cm³ inform distillation and scale-up protocols Batch-specific CoA included; shipped ambient under non-hazardous classification.

Molecular Formula C18H17ClFNO
Molecular Weight 317.8 g/mol
CAS No. 898774-91-9
Cat. No. B1327297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-fluoro-2'-pyrrolidinomethyl benzophenone
CAS898774-91-9
Molecular FormulaC18H17ClFNO
Molecular Weight317.8 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)F
InChIInChI=1S/C18H17ClFNO/c19-14-7-8-16(17(20)11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2
InChIKeyPGJWXBPTXOJGPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-fluoro-2'-pyrrolidinomethyl Benzophenone: Chemical Identity


4-Chloro-2-fluoro-2'-pyrrolidinomethyl benzophenone (CAS 898774-91-9) is a halogenated benzophenone derivative featuring a pyrrolidinomethyl moiety. Its molecular formula is C18H17ClFNO, with a molecular weight of 317.79 g/mol . The compound contains a 4-chloro-2-fluorophenyl ring and a 2-(pyrrolidin-1-ylmethyl)phenyl ring connected via a carbonyl bridge . It is typically supplied as a research intermediate with purities ranging from 95% to 98% .

4-Chloro-2-fluoro-2'-pyrrolidinomethyl Benzophenone: Analog Substitution Risks


The specific substitution pattern of 4-chloro-2-fluoro-2'-pyrrolidinomethyl benzophenone (CAS 898774-91-9) defines its unique physicochemical and potential biological profile. Minor structural changes in the halogenation pattern—such as moving the fluorine from the 2- to the 3-position or removing it entirely—result in distinct molecular properties (e.g., lipophilicity, electronic distribution) that can critically alter binding interactions, metabolic stability, or synthetic utility [1]. For example, the isomer 4-chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone (CAS 898776-57-3) shares the same molecular weight (317.79 g/mol) but differs in the fluorine position, which may influence target engagement . Similarly, the des-fluoro analog 4'-chloro-2-pyrrolidinomethyl benzophenone (CAS 20072-53-1) has a lower molecular weight (299.8 g/mol) and different lipophilicity (XLogP3 = 4.2), making it a distinct chemical entity unsuitable as a direct substitute in structure-activity relationship studies [1]. Therefore, generic substitution without rigorous validation risks compromising experimental reproducibility and data integrity.

4-Chloro-2-fluoro-2'-pyrrolidinomethyl Benzophenone: Differentiation vs. Analogs


Vendor Purity Comparison

Commercially available 4-chloro-2-fluoro-2'-pyrrolidinomethyl benzophenone is offered with specified minimum purities that vary by supplier. Fluorochem Ltd. reports a purity of 97.0% , while Leyan lists a purity of 98% . In contrast, AKSci and CheMenu supply the compound at 95% purity . For sensitive synthetic steps or biological assays where impurities may interfere, selecting a vendor with higher certified purity (e.g., 98%) may reduce the need for additional purification and improve experimental reproducibility.

Chemical Synthesis Medicinal Chemistry Quality Control

Fluorine Positional Isomer Comparison

The target compound (CAS 898774-91-9) features a fluorine atom at the 2-position of the benzophenone ring, whereas the isomer 4-chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone (CAS 898776-57-3) has fluorine at the 3-position . Both compounds share identical molecular weight (317.79 g/mol) and formula (C18H17ClFNO), but the positional isomerism can lead to different electronic and steric effects that influence receptor binding or enzymatic interactions [1]. In related benzophenone-based inhibitors, even subtle halogen repositioning has been shown to shift potency by orders of magnitude [1].

Medicinal Chemistry SAR Lead Optimization

Physicochemical Properties vs. Des-Fluoro Analog

The presence of both chloro and fluoro substituents in the target compound imparts distinct physicochemical properties compared to the des-fluoro analog 4'-chloro-2-pyrrolidinomethyl benzophenone (CAS 20072-53-1). Computed properties indicate a density of 1.259 g/cm³ and a boiling point of 460.4 °C at 760 mmHg for CAS 898774-91-9 , whereas the analog has a molecular weight of 299.8 g/mol and XLogP3 of 4.2 [1]. While boiling point and density data for the analog are not directly reported, the increased mass and halogen content of the target compound predictably elevate these values, which can affect distillation behavior and solubility in organic solvents.

Process Chemistry Purification Formulation

High-Purity Grade Availability

For applications requiring high-confidence reference materials, 4-chloro-2-fluoro-2'-pyrrolidinomethyl benzophenone is available at 98% purity from select vendors (e.g., Leyan) , representing a 3-percentage-point increase over the 95% purity offered by other suppliers . In contrast, the isomer CAS 898776-57-3 is listed at 97% purity , suggesting that the target compound can be sourced with marginally higher certified purity for sensitive bioassays.

Medicinal Chemistry Assay Development Reference Standards

nNOS Inhibitory Scaffold Potential

Structurally related benzophenone derivatives bearing pyrrolidinomethyl groups have been reported as inhibitors of neuronal nitric oxide synthase (nNOS) with low nanomolar activity . The presence of halogen substituents (chloro and fluoro) in the target compound may enhance binding affinity through halogen bonding interactions, a feature absent in non-halogenated analogs like 3-(pyrrolidinomethyl)benzophenone (CAS 898793-88-9) . While no direct IC50 data is publicly available for CAS 898774-91-9, class-level inference suggests it retains the nNOS-targeting scaffold and may exhibit improved potency relative to des-halogen congeners.

Neuroscience Enzyme Inhibition Drug Discovery

Herbicide Intermediate Application

4-Chloro-2-fluoro-2'-pyrrolidinomethyl benzophenone is explicitly cited as an intermediate in the synthesis of herbicides . This documented application distinguishes it from simpler benzophenones lacking the pyrrolidinomethyl and halogen substituents, which may not possess the requisite bioactivity or synthetic versatility for agrochemical development. The chloro and fluoro groups are known to enhance herbicidal potency and selectivity in related aryl ketone frameworks.

Agrochemical Synthesis Herbicide Development Process Chemistry

4-Chloro-2-fluoro-2'-pyrrolidinomethyl Benzophenone: Optimal Applications


nNOS Inhibitor Lead Optimization

Leverage the halogenated benzophenone scaffold with pyrrolidinomethyl moiety for structure-activity relationship (SAR) studies targeting nNOS. The 4-chloro-2-fluoro substitution pattern may confer enhanced binding affinity via halogen bonding compared to non-halogenated analogs, as inferred from class-level SAR . Source the 98% purity grade to minimize impurity interference in enzymatic assays .

Herbicidal Lead Synthesis

Employ as a key intermediate in the construction of herbicidal compounds. The documented use of this specific benzophenone derivative in herbicide development provides a validated starting point for generating patentable agrochemical candidates. The computed boiling point of 460.4 °C informs distillation conditions during purification.

Halogen Bonding Probe Development

Utilize the compound as a tool molecule to investigate the contribution of halogen bonding to target engagement. The simultaneous presence of chloro (Cl) and fluoro (F) atoms in a defined geometry allows comparative studies with the 3-fluoro isomer (CAS 898776-57-3) or des-fluoro analog (CAS 20072-53-1) to deconvolute positional effects on binding thermodynamics [1].

Fluorinated Ketone Purification Method

Use as a model substrate to optimize purification techniques (e.g., fractional distillation, chromatography) for halogenated benzophenones. The known density (1.259 g/cm³) and boiling point (460.4 °C) provide a reference for scaling up synthetic protocols .

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